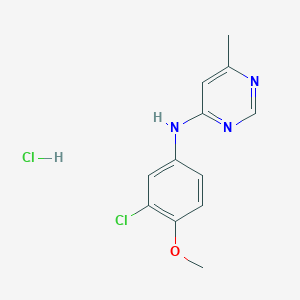![molecular formula C17H15FN2O2 B4629008 3-[3-(2-氟苯氧基)丙基]-4(3H)-喹唑啉酮](/img/structure/B4629008.png)
3-[3-(2-氟苯氧基)丙基]-4(3H)-喹唑啉酮
描述
Synthesis Analysis
Quinazolinones are synthesized through various chemical reactions, including cyclization of anthranilamides with acid chlorides, followed by further chemical transformations (Ozaki et al., 1985). A one-step synthesis approach has also been reported for 4(3H)-quinazolinones, where 2-fluoro substituted benzoyl chlorides undergo cyclocondensation with 2-amino-N-heterocycles (Deetz et al., 2004).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized using various analytical techniques. For example, Raman and crystal structure analysis has been conducted on certain derivatives, revealing their monoclinic system and space group, with non-hydrogen atoms refined anisotropically (Geesi et al., 2020). Crystal structure analysis of specific quinazolinone compounds provides insights into their two-dimensional network structure formed by hydrogen bonds and electrostatic interactions (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, including palladium-catalyzed intramolecular aerobic oxidative C-H amination, which provides a variety of substituted derivatives (Yang et al., 2014). Lithiation reactions of quinazolinones have been explored, showcasing the regioselective addition and providing access to more complex derivatives (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as their solid-state fluorescence and selective metal-ion-sensor properties, have been studied, demonstrating their potential utility in fluorescent materials (Anthony, 2012).
Chemical Properties Analysis
Quinazolinones exhibit diverse chemical properties, including antioxidant activities, which have been evaluated using various methods to define structure–antioxidant activity relationships (Mravljak et al., 2021). Their antiviral bioactivities have also been explored, with some compounds showing significant activity against tobacco mosaic virus (Ma et al., 2014).
科学研究应用
发光材料和生物成像
喹唑啉酮衍生物,包括与3-[3-(2-氟苯氧基)丙基]-4(3H)-喹唑啉酮类似的结构,已在发光材料和生物成像领域显示出有希望的应用。最近的研究突出了喹唑啉酮的发光特性,由于其优异的生物相容性、低毒性和高效率,已成为用作荧光探针、生物成像试剂和发光材料开发的诱人候选物。该类化合物已被探索其在创建环境敏感探针和双光子荧光生物成像应用中的潜力,表明在科学研究和医学诊断中具有广泛的实用性 (邢等,2021)。
抗氧化特性
喹唑啉酮化合物另一个重要的应用领域是抗氧化特性的评估。研究已合成并评估了各种喹唑啉酮衍生物的抗氧化活性,使用 DPPH、ABTS 和 TEACCUPRAC 测定等方法。这些研究有助于理解构效抗氧化活性关系,揭示某些喹唑啉酮衍生物具有有效的抗氧化能力以及有希望的金属螯合特性。这些发现强调了喹唑啉酮衍生物在治疗背景下的潜力,特别是在对抗氧化应激相关疾病方面 (Mravljak 等,2021)。
抗真菌和抗菌活性
喹唑啉酮衍生物也因其抗真菌和抗菌活性而被探索。某些合成的喹唑啉酮化合物已显示出抑制各种真菌菌株生长的显着功效,展示了它们作为抗真菌剂的潜力。这项研究为基于喹唑啉酮支架开发新的抗菌药物开辟了途径,解决了耐药菌株日益增长的担忧 (徐等,2007)。
缓蚀
除了生物医学应用外,喹唑啉酮化合物还在材料科学中得到了应用,特别是在缓蚀方面。新型喹唑啉酮衍生物已被评估为酸性介质中低碳钢的缓蚀剂,显示出高效率和稳定性。此类研究突出了喹唑啉酮衍生物在保护金属表面免受腐蚀方面的潜力,有助于延长各种工业应用中金属基结构和部件的使用寿命和耐用性 (Errahmany 等,2020)。
属性
IUPAC Name |
3-[3-(2-fluorophenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-14-7-2-4-9-16(14)22-11-5-10-20-12-19-15-8-3-1-6-13(15)17(20)21/h1-4,6-9,12H,5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGUGLYFWDNILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4628926.png)
![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)

![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B4628944.png)
![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)
![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)
![N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4628987.png)
![4-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4628998.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4629015.png)
![3-methoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4629017.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)
